Neotriptophenolide

Vue d'ensemble

Description

Le néotriptophénolide est un alcaloïde de type sesquiterpène pyridine isolé des écorces de racines de la plante Tripterygium hypoglaucum . Ce composé est connu pour ses activités biologiques significatives, notamment ses propriétés anti-inflammatoires et immunosuppressives . Il a une formule moléculaire de C21H26O4 et un poids moléculaire de 342,43 g/mol .

Applications De Recherche Scientifique

Neotriptophenolide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

It’s known that sesquiterpene pyridine alkaloids, like neotriptophenolide, often interact with various proteins and enzymes in the body, influencing their function

Mode of Action

The exact mode of action of this compound is not well-documented. As a sesquiterpene pyridine alkaloid, it likely interacts with its targets, leading to changes in their function. These changes could result in altered cellular processes, potentially contributing to the compound’s biological effects . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Sesquiterpene pyridine alkaloids often influence various biochemical pathways, leading to downstream effects that can impact cellular function

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects . Future research should focus on elucidating the ADME properties of this compound.

Result of Action

As a sesquiterpene pyridine alkaloid, it likely exerts effects at the molecular and cellular levels, potentially influencing various cellular processes

Action Environment

The action of this compound can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the compound . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le néotriptophénolide peut être synthétisé par une série de réactions chimiques. L'une des étapes clés implique l'addition conjuguée asymétrique catalysée par le palladium de l'acide arylboronique à la 3-méthyl cyclohex-1-none pour former un carbone quaternaire. Ceci est suivi d'un réarrangement de Claisen et d'une réaction aldolique ultérieure pour fournir l'intermédiaire clé trans-décaline .

Méthodes de production industrielle : La production industrielle de néotriptophénolide implique généralement l'extraction des écorces de racines de Tripterygium hypoglaucum. Le processus d'extraction comprend l'extraction par solvant utilisant du chloroforme, du dichlorométhane, de l'acétate d'éthyle, du diméthylsulfoxyde ou de l'acétone . Le composé extrait est ensuite purifié et cristallisé pour atteindre des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le néotriptophénolide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées à l'aide de réactifs comme le brome ou le chlore.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

Le néotriptophénolide a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

Le néotriptophénolide exerce ses effets par le biais de multiples cibles et voies moléculaires. Il a été démontré qu'il inhibait l'activité du facteur nucléaire kappa B (NF-κB), un régulateur clé de l'inflammation et de la réponse immunitaire . De plus, il affecte l'expression de la protéine de choc thermique 70 (HSP70), de la synthase inductible d'oxyde nitrique (iNOS) et de la cyclooxygénase-2 (Cox-2), contribuant à ses effets anti-inflammatoires et immunosuppresseurs .

Composés Similaires :

Triptolide : Un autre composé isolé de Tripterygium wilfordii, connu pour ses puissantes propriétés anticancéreuses.

Triptophénolide : Un précurseur du triptolide avec des activités biologiques similaires.

Unicité du néotriptophénolide : Le néotriptophénolide est unique en raison de sa structure spécifique de type sesquiterpène pyridine, qui contribue à ses activités biologiques distinctes. Contrairement au triptolide, qui est principalement étudié pour ses propriétés anticancéreuses, le néotriptophénolide est davantage axé sur ses effets anti-inflammatoires et immunosuppresseurs .

Comparaison Avec Des Composés Similaires

Triptolide: Another compound isolated from Tripterygium wilfordii, known for its potent anti-cancer properties.

Triptophenolide: A precursor of triptolide with similar biological activities.

Uniqueness of Neotriptophenolide: this compound is unique due to its specific sesquiterpene pyridine structure, which contributes to its distinct biological activities. Unlike triptolide, which is primarily studied for its anti-cancer properties, this compound is more focused on its anti-inflammatory and immunosuppressive effects .

Activité Biologique

Neotriptophenolide is a bioactive compound derived from the plant Tripterygium hypoglaucum, which has garnered attention for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known as terpenoids, which are recognized for their extensive range of biological activities. The compound is structurally related to triptolide, another potent bioactive molecule from Tripterygium species, and exhibits similar therapeutic effects.

Pharmacological Activities

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, which is critical in inflammatory responses. This inhibition suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

2. Immunosuppressive Properties

The compound has been shown to exert immunosuppressive effects, making it a candidate for managing conditions characterized by excessive immune responses. This compound's ability to modulate immune cell activity can be beneficial in transplant medicine and autoimmune disorders .

3. Antitumor Activity

Research has indicated that this compound possesses antitumor properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

This compound acts through several molecular pathways:

- Inhibition of NF-kB Signaling : The compound inhibits the NF-kB pathway, which is crucial in mediating inflammatory responses and cell survival.

- Regulation of Cytokines : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and immune activation .

- Induction of Apoptosis : this compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability and tumor growth .

Case Study 1: Rheumatoid Arthritis

A study exploring the effects of this compound on rheumatoid arthritis demonstrated its ability to reduce inflammation and joint damage in animal models. The compound significantly decreased serum levels of inflammatory markers and improved joint function .

Case Study 2: Cancer Therapy

In vitro studies using various cancer cell lines have shown that this compound effectively induces apoptosis and inhibits proliferation. For instance, treatment with the compound led to a marked reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Propriétés

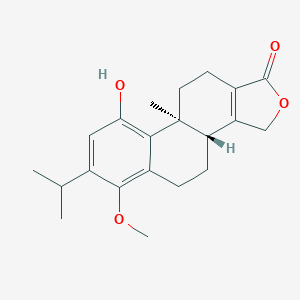

IUPAC Name |

(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHBJMHUMJXFDN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002257 | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81827-74-9 | |

| Record name | Neotriptophenolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotriptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neotriptophenolide and where is it found?

A1: this compound is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []

Q2: What is unique about the structure of this compound compared to other compounds found in Tripterygium wilfordii?

A2: this compound is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.

Q3: How was the chemical structure of this compound elucidated?

A3: The structure of this compound was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.